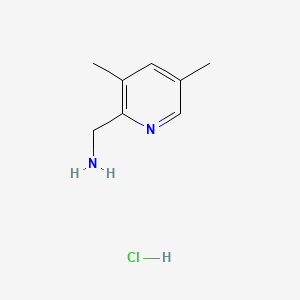
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-52-6 . It has a molecular weight of 172.66 and its IUPAC name is (3,5-dimethyl-2-pyridinyl)methanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for “(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is 1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Catalysis : Dieterich, Reiff, Ziemann, and Braden (1973) describe new syntheses for 3,5-dialkylpyridines using petrochemical compounds. This process is significant for the production of 3,5-dimethylpyridine, a compound closely related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, demonstrating its application in synthetic chemistry (Dieterich, Reiff, Ziemann, & Braden, 1973).
Medicinal Chemistry : Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, as functional models for methane monooxygenases. These complexes show potential in selective hydroxylation of alkanes, which is important for developing new pharmaceuticals and catalysts (Sankaralingam & Palaniandavar, 2014).
Polymer Science : Ribelli, Konkolewicz, Pan, and Matyjaszewski (2014) explored the role of photochemistry in atom transfer radical polymerization (ATRP), a key method in polymer science. They specifically studied a compound similar to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, indicating its relevance in understanding and improving polymerization processes (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014).
Inorganic Chemistry and Catalysis : Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, and Onani (2020) reported the synthesis and characterization of new palladium and platinum complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine derivatives. These complexes demonstrate potential in anticancer applications, highlighting another important research area related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride (Mbugua et al., 2020).
Biological Applications and Drug Design : Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, Hargreaves (2001) developed a neurokinin-1 receptor antagonist, a compound structurally related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, demonstrating its relevance in the design and development of new therapeutic drugs (Harrison et al., 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if specific incidents occur .
Propiedades
IUPAC Name |
(3,5-dimethylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCWKXFDPCJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694182 |
Source


|
| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride | |
CAS RN |
1257535-52-6 |
Source


|
| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)




![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)


![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)
![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)